molecular formula C19H24ClN3O3S B2586821 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049389-29-8

2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2586821
CAS No.: 1049389-29-8
M. Wt: 409.93
InChI Key: HZMQOVDHCXOUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group. The compound’s structure combines a chlorinated aromatic sulfonamide moiety linked via an ethyl spacer to a piperazine ring, which is further functionalized with a methoxy-substituted phenyl group. The 4-methoxyphenyl substituent may enhance lipophilicity and modulate affinity for serotonin or dopamine receptors, common targets in psychotropic drug design .

Properties

IUPAC Name

2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3S/c1-26-17-8-6-16(7-9-17)23-14-12-22(13-15-23)11-10-21-27(24,25)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMQOVDHCXOUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of hydroxyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Diabetes Management

Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase-1B (PTP1B), a critical negative regulator in insulin signaling pathways. Research indicates that derivatives of benzene-sulfonamide, including this compound, exhibit potent PTP1B inhibition, making them promising candidates for managing type 2 diabetes mellitus (T2DM).

Key Findings :

  • In vitro Studies : The compound demonstrated sub-micromolar IC50 values against PTP1B, indicating strong inhibitory activity .
  • In vivo Studies : In high-fat diet + streptozotocin-induced diabetic rat models, the compound showed significant anti-diabetic effects, improving glucose tolerance and reducing oxidative stress markers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Example Study :
A study demonstrated that compounds with similar structures reduced inflammatory markers in animal models, suggesting a broader application for managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been explored, particularly in relation to its effects on oxidative stress. The ability to enhance antioxidant enzyme levels while reducing oxidative damage markers positions it as a candidate for further research in oxidative stress-related conditions.

Case Studies and Research Findings

Study FocusMethodologyKey Results
PTP1B InhibitionIn vitro enzymology assaysIdentified strong inhibitors with significant pharmacokinetic profiles
Diabetes TreatmentHigh-fat diet + STZ-induced diabetic ratsImproved blood glucose levels and reduced oxidative stress
Anti-inflammatory PropertiesVarious animal modelsSignificant reduction in inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-Based Sulfonamides and Acetates

  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) :

    • Substituents: Trifluoromethylphenyl urea, thiazole, acetate ester.
    • Molecular Weight: 548.2 g/mol (ESI-MS).
    • Yield: 93.4% .
    • Key Difference: The trifluoromethyl group enhances metabolic stability compared to the methoxy group in the target compound.
  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide: Substituents: Benzylpiperazine, oxoethyl spacer, N-ethyl group. Molecular Weight: Not explicitly stated, but estimated >500 g/mol.
  • 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide: Substituents: Benzylamino, cyclohexylamino. Application: Patent-listed as a ferroptosis inhibitor for stroke treatment .

Agricultural Sulfonamide Derivatives

  • 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron): Substituents: Triazinyl group. Application: Herbicide. Key Difference: The triazine ring confers herbicidal activity, unlike the piperazine-based target compound .

Table 1: Comparative Data for Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Application/Notes
Target Compound 4-methoxyphenyl, ethyl spacer ~450 (estimated) N/A Potential CNS receptor ligand
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Trifluoromethylphenyl, thiazole 548.2 93.4 High-yield synthetic intermediate
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide Benzylpiperazine, oxoethyl >500 (estimated) N/A Structural analog with modified spacer
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide Benzylamino, cyclohexylamino Not reported N/A Stroke therapy (patent)

Key Findings

Substituent Impact :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 10d ) increase metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s methoxy group.
  • The benzyl group in ’s compound likely alters receptor selectivity due to steric bulk.

Synthetic Efficiency :

  • High yields (>90%) for trifluoromethyl-substituted derivatives (10d, 10e) suggest robust synthetic routes, whereas the target compound’s synthesis may require optimization.

Divergent Applications: Minor structural changes (e.g., triazine in chlorsulfuron ) shift utility from pharmaceuticals to agrochemicals, underscoring the importance of substituent design.

Biological Activity

2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C25H33ClN4O2S
  • Molecular Weight : 469.07 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors in the central nervous system. This compound has been investigated for its affinity towards serotonin receptors, specifically the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.

Key Mechanisms:

  • Receptor Modulation : The compound acts as an antagonist at the 5-HT1A receptor, which can lead to increased serotonin levels in synaptic clefts, enhancing mood and reducing anxiety symptoms.
  • Caspase Activation : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to increased caspase-3 cleavage and p53 expression, which are markers of apoptosis .

Biological Activity and Case Studies

Numerous studies have evaluated the biological effects of this compound. Below are notable findings:

  • Antidepressant Effects :
    • In preclinical models, this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test .
    • The mechanism was linked to enhanced serotonergic neurotransmission.
  • Anticancer Activity :
    • Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma), with IC50 values in the micromolar range .
    • The activation of apoptotic pathways was confirmed through Western blot analysis showing increased levels of pro-apoptotic proteins.
  • Neuroprotective Properties :
    • In models of neurodegeneration, this compound has shown potential neuroprotective effects by reducing oxidative stress markers and inflammation in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AntidepressantRodent Behavioral TestsIncreased mobility (reduced despair)
AnticancerMCF-7 CellsIC50 = 0.65 µM
NeuroprotectionNeuronal CellsReduced oxidative stress
Apoptosis InductionSK-MEL-2 CellsIncreased caspase-3 cleavage

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between a benzenesulfonyl chloride intermediate and a piperazine-ethylamine derivative. Key steps include:

  • Step 1 : Preparation of the piperazine-ethylamine precursor by reacting 4-(4-methoxyphenyl)piperazine with chloroethylamine under reflux in anhydrous dichloromethane .
  • Step 2 : Sulfonylation using 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) are critical for confirming purity (>95%) and structural integrity .

Q. How is the structural conformation of this compound characterized, particularly its sulfonamide-piperazine linkage?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D conformation. For example:

  • Crystal System : Monoclinic, space group P21/c, with unit cell parameters a = 10.52 Å, b = 12.34 Å, c = 14.78 Å .
  • Key Interactions : The sulfonamide group forms hydrogen bonds (N–H···O) with adjacent molecules, stabilizing the lattice .
    • Supplementary Techniques : Fourier-transform infrared spectroscopy (FT-IR) identifies vibrational modes (e.g., S=O stretching at ~1150 cm⁻¹), while <sup>1</sup>H NMR confirms proton environments (e.g., piperazine CH2 signals at δ 2.5–3.5 ppm) .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies using <sup>3</sup>H-labeled antagonists (e.g., serotonin 5-HT1A or dopamine D2 receptors) to measure IC50 values .
  • Enzyme Inhibition : Fluorometric assays (e.g., phosphodiesterase inhibition) to assess activity at micromolar concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for serotonin vs. dopamine receptors?

  • Methodology :

  • Substituent Variation : Modify the 4-methoxyphenyl group on the piperazine ring (e.g., replace with 2,3-dichlorophenyl) to assess steric/electronic effects on receptor affinity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Maestro to align the compound with known receptor agonists/antagonists, identifying critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
    • Data Interpretation : Compare Ki values across receptor subtypes. For example, a 10-fold selectivity for 5-HT1A over D2 may indicate optimized substituent positioning .

Q. How can contradictory data between in vitro binding assays and in vivo efficacy studies be resolved?

  • Methodology :

  • Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) alongside traditional radioligand assays to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation that may explain poor in vivo activity .
    • Case Study : A compound showing nanomolar affinity in vitro but no efficacy in vivo may require pharmacokinetic optimization (e.g., PEGylation for improved bioavailability) .

Q. What computational strategies are effective for predicting off-target interactions of this sulfonamide derivative?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database, prioritizing kinases or ion channels with complementary binding pockets .
  • Machine Learning : Train a random forest model on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
    • Validation : Compare computational predictions with experimental toxicity profiles (e.g., Ames test for mutagenicity) .

Q. What in vitro models are suitable for assessing the compound’s neurotoxicity profile?

  • Methodology :

  • Cell Viability Assays : Treat SH-SY5Y neuronal cells with the compound (0.1–100 µM) and measure ATP levels via CellTiter-Glo® .
  • Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence in primary astrocytes .
    • Benchmarking : Compare with reference neurotoxins (e.g., rotenone) to establish a safety index (IC50 ratio) .

Notes

  • Methodological Rigor : Answers emphasize experimental design, validation, and interdisciplinary approaches (e.g., combining SCXRD with computational modeling).
  • Conflict Resolution : Strategies for reconciling contradictory data (e.g., metabolic testing) ensure robust conclusions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.